molecular formula C17H19BrN2O5 B11686483 Benzofuran-2-carboxylic acid, 5-bromo-3-(2-morpholin-4-yl-acetylamino)-, ethyl ester

Benzofuran-2-carboxylic acid, 5-bromo-3-(2-morpholin-4-yl-acetylamino)-, ethyl ester

Cat. No.: B11686483
M. Wt: 411.2 g/mol
InChI Key: OVBPPJFSLYZTFT-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-[2-(morpholin-4-yl)acetamido]-1-benzofuran-2-carboxylate: is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom, a morpholine ring, and an acetamido group attached to the benzofuran core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-3-[2-(morpholin-4-yl)acetamido]-1-benzofuran-2-carboxylate typically involves multiple steps:

    Acetamidation: The acetamido group is introduced by reacting the brominated benzofuran with acetic anhydride or acetyl chloride in the presence of a base.

    Morpholine Addition: The morpholine ring is incorporated through a nucleophilic substitution reaction, where morpholine reacts with an appropriate intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group, resulting in debromination or reduction to alcohols.

    Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Debrominated compounds or alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form new chemical entities.

Biology and Medicine:

  • Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
  • Used in the development of new pharmaceuticals and therapeutic agents.

Industry:

  • Employed in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-[2-(morpholin-4-yl)acetamido]-1-benzofuran-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    DNA Interaction: Interacting with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

    Ethyl 5-bromo-3-[2-(piperidin-4-yl)acetamido]-1-benzofuran-2-carboxylate: Similar structure with a piperidine ring instead of morpholine.

    Ethyl 5-chloro-3-[2-(morpholin-4-yl)acetamido]-1-benzofuran-2-carboxylate: Similar structure with a chlorine atom instead of bromine.

Uniqueness:

  • The presence of the morpholine ring and bromine atom in ethyl 5-bromo-3-[2-(morpholin-4-yl)acetamido]-1-benzofuran-2-carboxylate imparts unique chemical and biological properties compared to its analogs.
  • The specific arrangement of functional groups contributes to its distinct reactivity and potential applications in various fields.

Properties

Molecular Formula

C17H19BrN2O5

Molecular Weight

411.2 g/mol

IUPAC Name

ethyl 5-bromo-3-[(2-morpholin-4-ylacetyl)amino]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C17H19BrN2O5/c1-2-24-17(22)16-15(12-9-11(18)3-4-13(12)25-16)19-14(21)10-20-5-7-23-8-6-20/h3-4,9H,2,5-8,10H2,1H3,(H,19,21)

InChI Key

OVBPPJFSLYZTFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)CN3CCOCC3

Origin of Product

United States

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